![molecular formula C19H28N2O5S B4190371 N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide](/img/structure/B4190371.png)
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide
Übersicht
Beschreibung
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide, also known as CPP-115, is a prodrug of the GABA aminotransferase inhibitor vigabatrin. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide inhibits the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide increases the levels of GABA in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to increase GABA levels in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has also been shown to reduce anxiety-like behavior in animal models. In addition, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in lab experiments is its specificity for GABA aminotransferase inhibition. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to be highly selective for GABA aminotransferase and does not affect other enzymes in the brain. However, one limitation of using N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in lab experiments is its poor solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide. One direction is the development of more water-soluble forms of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide to improve its administration in animal models. Another direction is the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in human clinical trials for the treatment of epilepsy, addiction, and anxiety. Finally, the study of N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide in combination with other drugs for the treatment of neurological disorders is another future direction.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In animal models, N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has been shown to increase GABA levels in the brain, which leads to the suppression of seizures and the reduction of drug-seeking behavior. N-cyclohexyl-1-[(3,4-dimethoxyphenyl)sulfonyl]prolinamide has also been studied for its potential use in the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-17-11-10-15(13-18(17)26-2)27(23,24)21-12-6-9-16(21)19(22)20-14-7-4-3-5-8-14/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXLLQNHAPNTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.